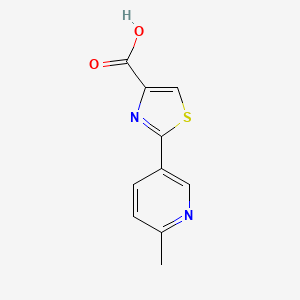

2-(6-Methylpyridin-3-yl)-1,3-thiazole-4-carboxylic acid

Description

2-(6-Methylpyridin-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features both pyridine and thiazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name |

2-(6-methylpyridin-3-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-6-2-3-7(4-11-6)9-12-8(5-15-9)10(13)14/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYWTYMWINNKFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methylpyridin-3-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with various arylboronic acids in the presence of a palladium catalyst . This reaction is known for its mild conditions and high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Methylpyridin-3-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of derivatives of thiazole compounds, including 2-(6-Methylpyridin-3-yl)-1,3-thiazole-4-carboxylic acid. Research indicates that this compound exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria.

Case Study: Antimicrobial Screening

A study conducted on thiazole derivatives demonstrated that certain compounds showed minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis. The effectiveness of these compounds was compared with standard antibiotics like nitrofurantoin, revealing superior activity in some cases .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 25923 | 1.95 | 3.91 |

| Enterococcus faecalis ATCC 29212 | 15.62 | 62.5 |

Enzyme Inhibition

The compound has also been explored for its potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that contributes to conditions such as gout and hyperuricemia.

Case Study: Xanthine Oxidase Inhibition

Research involving structural analogues of known xanthine oxidase inhibitors indicated that modifications in the thiazole structure could enhance inhibitory activity. The incorporation of specific substituents led to improved binding affinity and selectivity towards the enzyme, suggesting that this compound could be a viable candidate for further development as a therapeutic agent .

Potential Therapeutic Uses

The diverse biological activities associated with this compound suggest several therapeutic applications:

- Antimicrobial Agents : Due to its potency against various pathogens, it can be developed into new antibiotics.

- Anti-inflammatory Agents : Given its role in inhibiting enzymes linked to inflammatory pathways, it may have applications in treating inflammatory diseases.

- Cancer Therapy : Thiazole derivatives have shown promise in cancer research due to their ability to interfere with cellular processes.

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-3-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pyridine Derivatives: Compounds like 2-methylpyridine and 3-methylpyridine share the pyridine ring but lack the thiazole moiety.

Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole contain the thiazole ring but do not have the pyridine component.

Uniqueness: The combination of pyridine and thiazole rings in 2-(6-Methylpyridin-3-yl)-1,3-thiazole-4-carboxylic acid imparts unique chemical properties, such as enhanced reactivity and the ability to form stable complexes with metals

Biological Activity

2-(6-Methylpyridin-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by the presence of both pyridine and thiazole rings. Its molecular formula is with a molar mass of 220.25 g/mol. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial and anticancer therapies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For instance, studies have shown its efficacy against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics. The mechanism of action is believed to involve the inhibition of key bacterial enzymes or disruption of cellular processes essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of several cancer cell lines, including those from breast cancer (MCF-7), leukemia (U-937), and melanoma (MEL-8). The observed effects include:

- Cytotoxicity : The compound showed significant cytotoxic effects with IC50 values indicating potent activity against cancer cells.

- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells, evidenced by increased levels of p53 and activation of caspase pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The combination of the pyridine and thiazole rings enhances its reactivity and interaction with biological macromolecules. Modifications in the structure, such as substituents on the rings, can significantly alter its potency and selectivity against different biological targets.

Comparative Biological Activity

| Compound | Activity Type | IC50 Value (µM) | Cell Line |

|---|---|---|---|

| This compound | Anticancer | 10.38 | MCF-7 |

| Doxorubicin | Anticancer | 0.5 | MCF-7 |

| Compound A (related thiazole) | Antimicrobial | <5 | Various bacteria |

Case Study 1: Anticancer Activity

A study focused on the anticancer potential of this compound found that it effectively inhibited cell growth in MCF-7 and U-937 cell lines. The compound was shown to induce apoptosis through the mitochondrial pathway, leading to cell cycle arrest at the G0/G1 phase .

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that this compound could serve as a scaffold for developing new antibacterial agents due to its ability to disrupt bacterial cell wall synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.